molecular formula C11H16BrNO B6362009 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol CAS No. 157729-24-3

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B6362009
CAS No.: 157729-24-3
M. Wt: 258.15 g/mol
InChI Key: MAVNRTPZFYGGEL-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol is an organic compound with the molecular formula C11H16BrNO. It is a brominated phenol derivative that has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol typically involves the bromination of 2-methylphenol followed by the introduction of the amino group. One common method includes:

    Bromination: 2-methylphenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.

    Aminomethylation: The brominated product is then reacted with 2-methylpropylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and aminomethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Lacks the amino group, making it less versatile in certain reactions.

    2-Bromo-4-methylphenol: Different substitution pattern, leading to different reactivity and applications.

    4-Bromo-2-[(ethylamino)methyl]phenol: Similar structure but with an ethyl group instead of a 2-methylpropyl group.

Uniqueness

4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the 2-methylpropylamino group allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

4-bromo-2-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-8(2)6-13-7-9-5-10(12)3-4-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVNRTPZFYGGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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